molecular formula C16H21N3O3 B12522111 4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile CAS No. 652145-62-5

4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile

Cat. No.: B12522111
CAS No.: 652145-62-5
M. Wt: 303.36 g/mol
InChI Key: VDKRVXCPZATCIX-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Piperidine Formation: Formation of the piperidine ring through cyclization.

    Carbonitrile Introduction: Addition of the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its piperidine structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-1-(propan-2-yl)piperidine-4-carbonitrile
  • 4-(2-Nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile
  • 4-(2-Methoxy-5-nitrophenyl)-1-methylpiperidine-4-carbonitrile

Uniqueness

The presence of both the methoxy and nitro groups on the aromatic ring, along with the isopropyl group on the piperidine ring, may confer unique chemical and biological properties to 4-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)piperidine-4-carbonitrile, distinguishing it from other similar compounds.

Properties

CAS No.

652145-62-5

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

4-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H21N3O3/c1-12(2)18-8-6-16(11-17,7-9-18)14-10-13(19(20)21)4-5-15(14)22-3/h4-5,10,12H,6-9H2,1-3H3

InChI Key

VDKRVXCPZATCIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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